
3-Bromo-2-fluoro-4-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-4-hydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of 4-hydroxybenzoic acid. The reaction typically uses bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluoro-4-hydroxybenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.
4-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the bromine atom.
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the bromine atom and has a different substitution pattern.
Uniqueness
3-Bromo-2-fluoro-4-hydroxybenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents allows for specific interactions and applications that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C7H4BrFO3 |
|---|---|
Molekulargewicht |
235.01 g/mol |
IUPAC-Name |
3-bromo-2-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrFO3/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2,10H,(H,11,12) |
InChI-Schlüssel |
MYNTVVAPRDXDEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
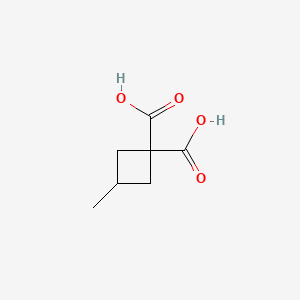
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)

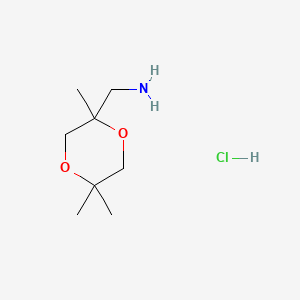
![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)
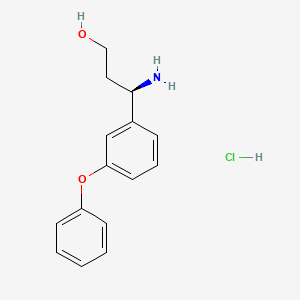
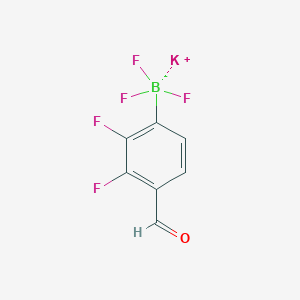
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
![2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
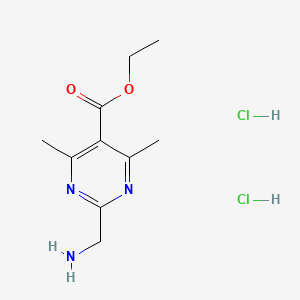
![2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B15297558.png)
